tert-Butyl (4-ethynyl-2-methylphenyl)carbamate

Description

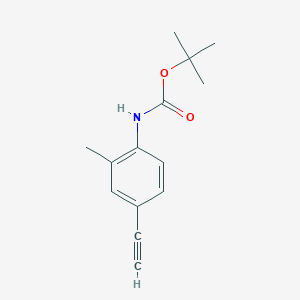

tert-Butyl (4-ethynyl-2-methylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with an ethynyl group at the para position and a methyl group at the ortho position, protected by a tert-butyl carbamate moiety. The ethynyl group is particularly notable for its role in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling applications in bioconjugation and drug discovery pipelines .

Carbamates like this are often synthesized via reactions between alcohols or amines and tert-butyl carbamate under coupling conditions, as seen in and . The tert-butyl group enhances steric protection of reactive sites, improving stability during synthetic workflows.

Propriétés

Formule moléculaire |

C14H17NO2 |

|---|---|

Poids moléculaire |

231.29 g/mol |

Nom IUPAC |

tert-butyl N-(4-ethynyl-2-methylphenyl)carbamate |

InChI |

InChI=1S/C14H17NO2/c1-6-11-7-8-12(10(2)9-11)15-13(16)17-14(3,4)5/h1,7-9H,2-5H3,(H,15,16) |

Clé InChI |

TTWHYPHPRIHPDR-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)C#C)NC(=O)OC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of tert-Butyl (4-ethynyl-2-methylphenyl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods are typically carried out under controlled conditions to ensure the purity and yield of the final product.

Analyse Des Réactions Chimiques

tert-Butyl (4-ethynyl-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Boc Deprotection: This involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.

Applications De Recherche Scientifique

tert-Butyl (4-ethynyl-2-methylphenyl)carbamate has several scientific research applications:

Chemistry: It is used in the synthesis of complex organic compounds, including indoles with oxygen substituents on the benzene ring.

Biology: It plays a role in structure-activity relationship studies, particularly in the context of chloride channel blockers.

Medicine: It serves as a key intermediate in the synthesis of various bioactive compounds, highlighting its importance in medicinal chemistry.

Industry: It is used in the development of new pesticides, showcasing its potential in agricultural chemistry.

Mécanisme D'action

The mechanism of action of tert-Butyl (4-ethynyl-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in Boc deprotection, the compound undergoes protonation, loss of the tert-butyl cation, decarboxylation, and protonation of the amine. These steps highlight the compound’s reactivity and its potential to form various products under different conditions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison of tert-Butyl (4-ethynyl-2-methylphenyl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Comparison

*Estimated based on structural analogy.

Physicochemical and Reactivity Differences

- Ethynyl vs. Methoxy Groups : The ethynyl group in the target compound offers superior reactivity in metal-catalyzed cross-coupling reactions compared to the methoxy group in compound 4c, which primarily influences electronic properties (e.g., resonance donation) .

- Chlorine vs.

- Amino Functionalization: Compounds like tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate () allow for secondary reactions (e.g., peptide synthesis), a feature absent in the ethynyl-substituted target compound.

Activité Biologique

Introduction

Tert-Butyl (4-ethynyl-2-methylphenyl)carbamate is a synthetic organic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It consists of a tert-butyl group, an ethynyl group, and a carbamate functional group, which contribute to its unique reactivity and biological properties.

Key Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₂ |

| Functional Groups | Tert-butyl, ethynyl, carbamate |

| Solubility | Soluble in organic solvents like dichloromethane |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and pancreatic cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Interaction : It could bind to cellular receptors, modulating signaling pathways that control cell growth and survival.

- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different strains, highlighting its potential as a therapeutic agent.

Study 2: Anticancer Activity in Pancreatic Cancer Cells

In another study focusing on pancreatic cancer cells (KP4), the compound was shown to reduce cell viability significantly. The half-maximal effective concentration (EC50) was determined to be 12 µM, suggesting that it is a potent candidate for further development as an anticancer drug .

Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC 8-32 µg/mL | |

| Anticancer | EC50 12 µM in KP4 cells | |

| Enzyme Inhibition | Specific enzyme targets |

Comparative Efficacy with Other Compounds

| Compound Name | EC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12 | Anticancer |

| Metformin | 15 | Anticancer |

| Ciprofloxacin | 16 | Antimicrobial |

Q & A

Q. What are the recommended storage and handling protocols for tert-Butyl (4-ethynyl-2-methylphenyl)carbamate to ensure stability?

- Methodological Answer: Store the compound in a cool, dry environment (room temperature) away from direct sunlight and ignition sources. Use inert gas (e.g., N₂) to purge containers if prolonged storage is required. Avoid exposure to strong acids/bases or oxidizing agents, as these may induce decomposition . For handling, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation risks .

Q. Which analytical techniques are essential for confirming the molecular identity and purity of this compound?

- Methodological Answer: Use Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to verify structural integrity, focusing on characteristic peaks (e.g., tert-butyl group at ~1.3 ppm, ethynyl protons at ~2.5–3.0 ppm). Mass Spectrometry (MS) , particularly ESI+ or MALDI-TOF, confirms molecular weight (e.g., expected [M+H]⁺ ion). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving the ethynyl group in this compound?

- Methodological Answer: Ethynyl groups are prone to side reactions (e.g., Glaser coupling). Optimize by:

- Catalyst Selection: Use Pd/Cu systems (e.g., Pd(PPh₃)₂Cl₂ and CuI) for Sonogashira couplings, ensuring a 1:2 molar ratio of catalyst to substrate .

- Solvent Choice: Tetrahydrofuran (THF) or dimethylacetamide (DMAc) at 80–100°C enhances reactivity while minimizing alkyne dimerization .

- Base Addition: NaHCO₃ or DIEA (5–10 eq.) neutralizes HCl byproducts, improving yields (e.g., from 45% to 72% in pyrimidine coupling reactions) .

Q. What strategies mitigate low yields during Boc-protection/deprotection steps in multi-step syntheses?

- Methodological Answer:

- Protection: Use Boc₂O (1.2–1.5 eq.) in dichloromethane (DCM) at -78°C to minimize premature deprotection. Stir for 12–24 hours under N₂ .

- Deprotection: Employ trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2–4 hours at 0°C. Quench with NaHCO₃ to isolate the amine intermediate .

- Purity Check: Monitor by TLC (Rf shift from 0.6 to 0.2 in EtOAc/hexane) to confirm complete reaction.

Q. How can diastereoselectivity be controlled during functionalization of the carbamate group?

- Methodological Answer:

- Chiral Auxiliaries: Introduce R or S configurations via enantiopure starting materials (e.g., R-tert-butyl carbamate derivatives) .

- Stereoselective Catalysis: Use chiral ligands (e.g., BINAP with Pd catalysts) in asymmetric alkylation or amination steps .

- Temperature Control: Lower reaction temperatures (-20°C to 0°C) favor kinetic over thermodynamic products, reducing racemization .

Q. How should researchers analyze and resolve contradictory stability data reported across safety sheets?

- Methodological Answer:

- Experimental Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., free amine or CO₂ release).

- Environmental Screening: Test reactivity with common lab reagents (e.g., DMSO, MeOH) via NMR to identify incompatibilities .

- Literature Cross-Reference: Prioritize peer-reviewed patents (e.g., European Patent Applications) over vendor SDS for reaction-specific stability data .

Q. What are common byproducts in Pd-mediated cross-couplings involving this carbamate, and how are they characterized?

- Methodological Answer:

- Byproducts: Homocoupled alkynes (e.g., diethynyl derivatives) or Pd-black precipitates.

- Detection: Use GC-MS or LC-MS to identify dimers (m/z ~2× substrate mass).

- Mitigation: Pre-purge reagents with N₂, use excess PPh₃ ligand to stabilize Pd(0), and filter through Celite® post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.